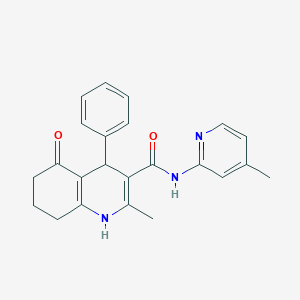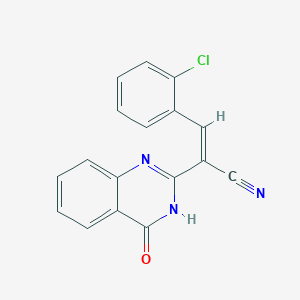![molecular formula C30H32N2O3 B11649349 3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649349.png)
3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo diazepines This compound is characterized by its unique structure, which includes dimethoxyphenyl and isopropylphenyl groups attached to a hexahydro-dibenzo diazepin core
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves several steps. One common synthetic route includes the reaction of acetophenone with iodine in the presence of DMSO, followed by the addition of 2-aminobenzyl alcohol and DMS. The reaction mixture is then stirred at elevated temperatures to yield the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the electrochemical oxidation of aromatic ethers can lead to the formation of dibenzo cycloheptane derivatives . Common reagents used in these reactions include iodine, DMSO, and 2-aminobenzyl alcohol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
When compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one stands out due to its unique combination of dimethoxyphenyl and isopropylphenyl groups. Similar compounds include N’-[(E)-(4-isopropylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide and 4-(3,4-dimethoxyphenyl)-3-buten-2-one . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C30H32N2O3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H32N2O3/c1-18(2)19-9-11-20(12-10-19)30-29-25(31-23-7-5-6-8-24(23)32-30)15-22(16-26(29)33)21-13-14-27(34-3)28(17-21)35-4/h5-14,17-18,22,30-32H,15-16H2,1-4H3 |
InChI Key |
SCOMXXQNQUNAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2Z)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11649270.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B11649275.png)
![2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl-](/img/structure/B11649284.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one](/img/structure/B11649293.png)
![Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11649301.png)
![1,4-Bis[(3-bromophenyl)methyl]piperazine](/img/structure/B11649306.png)

![ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate](/img/structure/B11649319.png)
![[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B11649324.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11649325.png)
![N'-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11649330.png)


![3-(2-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649357.png)
